molecular formula C13H18O2 B7940111 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Cat. No.: B7940111
M. Wt: 206.28 g/mol
InChI Key: BNUWJSFFUVJDJM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C13H18O2 It is characterized by a cyclopropyl group attached to a phenyl ring, which is substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and cyclopropylmagnesium bromide.

    Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide reacts with 4-methoxy-2-methylbenzaldehyde to form the corresponding alcohol.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanone.

    Reduction: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1-phenylethanol: Lacks the methoxy and methyl groups on the phenyl ring.

    1-Cyclopropyl-1-(4-methoxyphenyl)ethanol: Lacks the methyl group on the phenyl ring.

    1-Cyclopropyl-1-(2-methylphenyl)ethanol: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions

Properties

IUPAC Name

1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-8-11(15-3)6-7-12(9)13(2,14)10-4-5-10/h6-8,10,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUWJSFFUVJDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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